molecular formula C12H8BrN B3122220 2-(4-Bromonaphthalen-1-yl)acetonitrile CAS No. 30098-50-1

2-(4-Bromonaphthalen-1-yl)acetonitrile

Cat. No.: B3122220
CAS No.: 30098-50-1
M. Wt: 246.1 g/mol
InChI Key: FGLQUWFJASFZEZ-UHFFFAOYSA-N
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Description

2-(4-Bromonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and an acetonitrile group is attached to the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromonaphthalen-1-yl)acetonitrile can be synthesized through several synthetic routes. One common method involves the bromination of naphthalene followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with acetonitrile under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The acetonitrile group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromonaphthalen-2-yl)acetonitrile
  • 4-Bromonaphthalene-1-boronic acid
  • 2-(4-Bromonaphthalen-1-yl)ethanol

Uniqueness

2-(4-Bromonaphthalen-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLQUWFJASFZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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